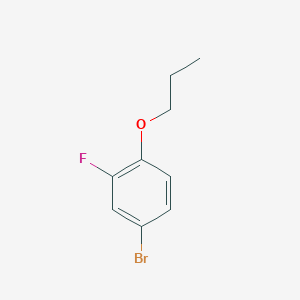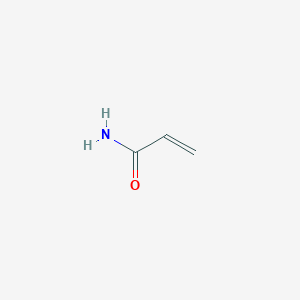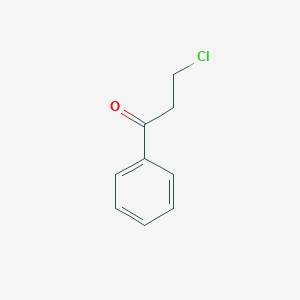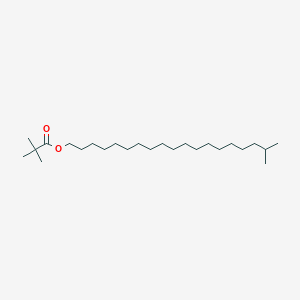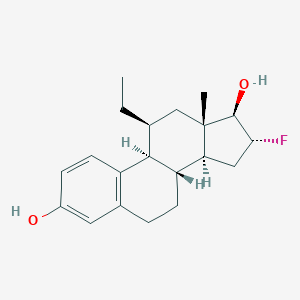
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is a synthetic estrogen used for scientific research purposes. This compound is commonly referred to as fluoxymesterone and is used in the laboratory to study the biochemical and physiological effects of estrogen on the body.
Wirkmechanismus
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol acts as an agonist for estrogen receptors in the body. When the compound binds to these receptors, it activates a signaling cascade that leads to the transcription of estrogen-responsive genes. This activation of gene expression can lead to a variety of physiological effects, including changes in bone density, cognitive function, and mood.
Biochemische Und Physiologische Effekte
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol has been shown to have a variety of biochemical and physiological effects on the body. These effects include an increase in bone density, a decrease in LDL cholesterol levels, and an improvement in cognitive function and mood. The compound has also been shown to have anti-inflammatory effects and may play a role in the prevention of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol in lab experiments is its ability to selectively activate estrogen receptors. This allows researchers to study the effects of estrogen on the body without the confounding effects of other hormones. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol. One area of interest is the use of this compound in the prevention and treatment of breast cancer. Researchers are also interested in studying the effects of this compound on bone density and cognitive function in aging populations. Additionally, there is interest in developing more selective estrogen receptor modulators based on the structure of (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol that can be used to treat a variety of conditions.
Conclusion
In conclusion, (11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is a synthetic estrogen used for scientific research purposes. The compound has been shown to have a variety of biochemical and physiological effects on the body and is commonly used to study the effects of estrogen on bone density, cognitive function, and mood. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that may lead to the development of new treatments for a variety of conditions.
Synthesemethoden
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol can be synthesized through a multi-step process that involves the conversion of estrone to 16α-fluoroestrone, followed by the reduction of the ketone group at position 3 and the introduction of an ethyl group at position 11. The final product is a white crystalline powder with a melting point of 240-244°C.
Wissenschaftliche Forschungsanwendungen
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol is commonly used in scientific research to study the effects of estrogen on the body. This compound has been used to investigate the role of estrogen in breast cancer, osteoporosis, and cardiovascular disease. It has also been used to study the effects of estrogen on bone density, cognitive function, and mood.
Eigenschaften
CAS-Nummer |
129000-39-1 |
|---|---|
Produktname |
(11beta,16alpha,17beta)-11-Ethyl-16-fluoroestra-1,3,5(10)-triene-3,17-diol |
Molekularformel |
C20H27FO2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(8S,9S,11S,13S,14S,16R,17R)-11-ethyl-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H27FO2/c1-3-11-10-20(2)16(9-17(21)19(20)23)15-6-4-12-8-13(22)5-7-14(12)18(11)15/h5,7-8,11,15-19,22-23H,3-4,6,9-10H2,1-2H3/t11-,15-,16-,17+,18+,19-,20-/m0/s1 |
InChI-Schlüssel |
BLLQFETUFOJMGB-PVPZMVGNSA-N |
Isomerische SMILES |
CC[C@H]1C[C@]2([C@@H](C[C@H]([C@@H]2O)F)[C@H]3[C@H]1C4=C(CC3)C=C(C=C4)O)C |
SMILES |
CCC1CC2(C(CC(C2O)F)C3C1C4=C(CC3)C=C(C=C4)O)C |
Kanonische SMILES |
CCC1CC2(C(CC(C2O)F)C3C1C4=C(CC3)C=C(C=C4)O)C |
Synonyme |
11-Et-FES 11-ethyl-16-fluoroestradiol 11-ethyl-16-fluoroestradiol, 18F-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



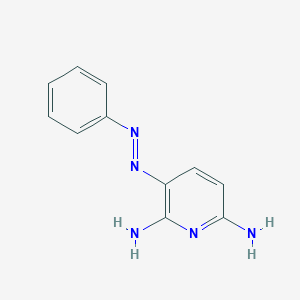
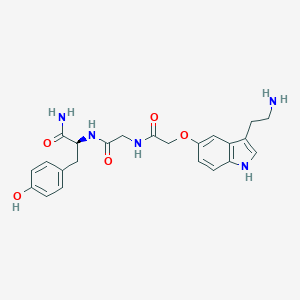
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
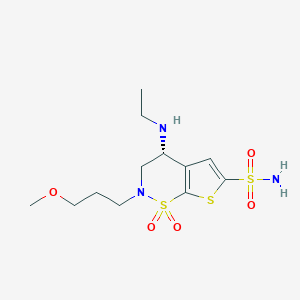
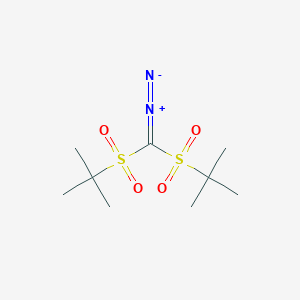
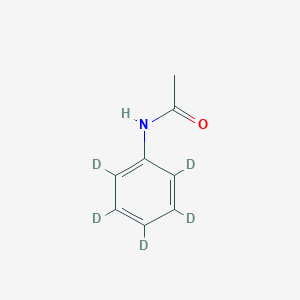
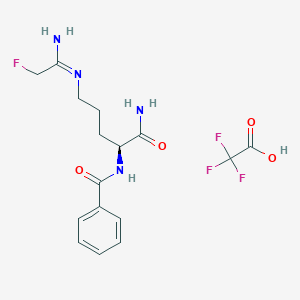
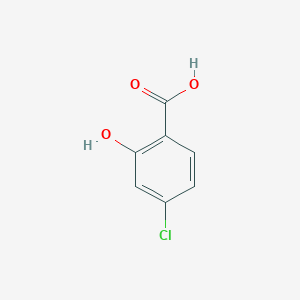
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)
